molecular formula C10H13ClN4O B13352646 4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13352646
M. Wt: 240.69 g/mol
InChI Key: HJKLIAHEHBRTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyrimidines. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chloro substituent at the 4-position and a morpholine ring attached at the 2-position.

Preparation Methods

The synthesis of 4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, which serves as the key intermediate.

    Reaction with Morpholine: The intermediate is then reacted with morpholine under specific conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance the efficiency of the process .

Chemical Reactions Analysis

4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine can be compared with other similar compounds, such as:

The uniqueness of 4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds .

Properties

IUPAC Name

4-(4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-7-1-2-12-9(7)14-10(13-8)15-3-5-16-6-4-15/h1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKLIAHEHBRTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC(=N2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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